1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by dual aromatic substitution: a 2,3-dimethylphenyl group at position 1 and a 2,5-dimethylphenylmethyl moiety at position 3. The compound belongs to a class of fused heterocycles known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Synthetic routes for such compounds typically involve condensation reactions between pyrazolo-oxazinones and aromatic amines under reflux conditions, as exemplified in .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-14-8-9-16(3)18(10-14)12-25-13-23-21-19(22(25)27)11-24-26(21)20-7-5-6-15(2)17(20)4/h5-11,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTKASNOYZNBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features which may contribute to various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C19H20N4O
- Molecular Weight : 320.39 g/mol
- IUPAC Name : 1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent. Key areas of interest include:
- Antitumor Activity : Pyrazolo-pyrimidine derivatives are known to exhibit significant antitumor effects. In particular, compounds similar to 1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one have shown promising results against various cancer cell lines due to their ability to inhibit critical pathways involved in tumor growth and survival.
- Anti-inflammatory Effects : Research indicates that pyrazolo derivatives can modulate inflammatory responses. The specific mechanisms involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activity against a range of pathogens. This is particularly relevant in the context of rising antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. The following table summarizes key structural features and their effects on activity:
| Structural Feature | Effect on Activity |
|---|---|
| 2,3-Dimethylphenyl Group | Enhances binding affinity to target enzymes |
| 2,5-Dimethylphenyl Group | Increases lipophilicity and cellular uptake |
| Pyrazolo-Pyrimidine Core | Essential for anticancer activity |
Case Studies and Research Findings
- Antitumor Studies : A study conducted on various pyrazolo-pyrimidine compounds demonstrated that modifications at the 5-position significantly increased cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with standard chemotherapy agents like doxorubicin showed a synergistic effect, enhancing overall efficacy.
- Anti-inflammatory Research : In a series of experiments assessing the anti-inflammatory properties of pyrazolo derivatives, it was found that compounds with a similar structure to 1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one effectively reduced edema in animal models.
- Antimicrobial Activity : A recent screening of antimicrobial activity revealed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The pyrazolo[3,4-d]pyrimidin-4-one core is a common scaffold, but substituent variations significantly influence physicochemical and pharmacological profiles. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparisons
Key Observations :
Pharmacological Implications
While direct activity data for the target compound are unavailable, insights can be drawn from analogues:
- Anticancer Potential: ’s compound was evaluated in silico for fascin protein inhibition, a cancer metastasis target . The dichlorophenyl group may enhance binding affinity compared to the target’s dimethylphenyl groups.
- The target compound lacks coumarin but retains aromaticity for π-π interactions.
- Neuroactive and Anti-inflammatory Effects: Pyrazolo[3,4-b]pyridines () and thienopyrimidines () show neuroactivity, suggesting the target’s dimethylaryl groups might modulate similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
